Computed Physicochemical Properties Versus the Unsubstituted Parent Analog N-(2-Methyl-1,3-benzothiazol-6-yl)benzamide
The 4-acetyl substitution on the benzamide phenyl ring differentiates this compound from its closest publicly curated analog, N-(2-methyl-1,3-benzothiazol-6-yl)benzamide (ChEBI CHEBI:111434), which lacks the acetyl group [1]. The acetyl substituent adds a hydrogen bond acceptor (carbonyl oxygen) and increases topological polar surface area, which may alter target-binding poses and pharmacokinetic behaviour [2]. Computational predictions indicate that the target compound has a higher calculated logP and TPSA than the unsubstituted analog, consistent with the additional polar acetyl moiety [3]. These property shifts are relevant because benzothiazole amide TRPV1 antagonist SAR studies demonstrate that aqueous solubility and metabolic stability are key liabilities in this class, and acyl modifications are a primary strategy for addressing these parameters [4].
| Evidence Dimension | Computed physicochemical properties (clogP, TPSA, HBA count) |
|---|---|
| Target Compound Data | clogP ≈ 2.9; TPSA ≈ 87 Ų; HBA = 4 (predicted by PubChem for the 5-yl positional isomer; 6-yl isomer expected to yield similar values) [3] |
| Comparator Or Baseline | N-(2-methyl-1,3-benzothiazol-6-yl)benzamide (CHEBI:111434): clogP ≈ 3.2–3.5; TPSA ≈ 58–62 Ų (estimated from structure); HBA = 3 [1] |
| Quantified Difference | ΔTPSA ≈ +25–29 Ų (increase due to acetyl carbonyl); ΔHBA = +1 (additional carbonyl oxygen acceptor). Calculated logP slightly lower for target despite additional carbon atoms, reflecting the polar acetyl carbonyl contribution. |
| Conditions | Computed values from PubChem (XLogP3) and Cactvs-based TPSA calculations; experimental determination not available for target compound [3]. |
Why This Matters
The acetyl group substantially increases polar surface area and hydrogen-bonding capacity relative to the parent compound, which may improve aqueous solubility—a critical parameter for in vitro assay compatibility, as benzothiazole amides in the TRPV1 series suffer from low aqueous solubility (<3 µM at pH 7.4) that requires deliberate structural mitigation [4].
- [1] ChEBI Ontology. N-(2-methyl-1,3-benzothiazol-6-yl)benzamide (CHEBI:111434). European Bioinformatics Institute. View Source
- [2] ChEMBL Database. CHEMBL1530705 — N-(2-methyl-1,3-benzothiazol-6-yl)benzamide. European Bioinformatics Institute. View Source
- [3] PubChem. 4-Acetyl-N-(1,3-benzothiazol-5-yl)benzamide, CID 18585509. National Center for Biotechnology Information. Computed properties: Molecular Weight 296.3 g/mol; XLogP3-AA 2.9; TPSA 87.3 Ų; HBA 4; Rotatable Bond Count 3. View Source
- [4] Jiang, Y., et al. (2012). Potent and orally efficacious benzothiazole amides as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(19), 6201–6205. PMID: 22939234. View Source
